

thermodynamic and physical properties of 2-Hydrazinyl-4-methylthiazole

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Compound of Interest

Compound Name: **2-Hydrazinyl-4-methylthiazole**

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Hydrazinyl-4-methylthiazole**

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of **2-Hydrazinyl-4-methylthiazole** (CAS No: 78886-45-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, field-proven experimental protocols, and computational methodologies. Key sections are dedicated to the compound's molecular structure, physicochemical characteristics, spectroscopic signature, and thermodynamic properties. Recognizing the scarcity of publicly available experimental thermodynamic data, this guide presents a detailed protocol for *in silico* prediction using Density Functional Theory (DFT). Furthermore, it explores the compound's reactivity, synthetic utility, and its role as a versatile scaffold for biologically active agents.

Molecular Structure and Identification

2-Hydrazinyl-4-methylthiazole is a small heterocyclic molecule featuring a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for constructing more complex molecular architectures.

Key Identifiers:

- Molecular Formula: C₄H₇N₃S[1][2]
- Molecular Weight: 129.18 g/mol [1]
- CAS Number: 78886-45-0 (Free Base)[1]
- CAS Number: 14397-08-1 (Hydrochloride Salt)[3]

Caption: Molecular Structure of **2-Hydrazinyl-4-methylthiazole**.

Physicochemical Properties

The physicochemical properties of **2-Hydrazinyl-4-methylthiazole** and its common hydrochloride salt are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing experimental conditions for its handling and reaction.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Melting Point	102 °C	165 °C	[1],[3]
Boiling Point	253.4 ± 23.0 °C (Predicted)	Not Available	[1]
Density	1.46 ± 0.1 g/cm ³ (Predicted)	Not Available	[1]
LogP	Not Available	2.31240	[3]
Polar Surface Area (PSA)	Not Available	79.18 Å ²	[3]
Hydrogen Bond Donors	2	3	[3]
Hydrogen Bond Acceptors	3	4	[3]
Rotatable Bonds	1	1	[3]

The hydrochloride salt exhibits a significantly higher melting point, indicative of its crystalline ionic nature. The LogP value suggests moderate lipophilicity, a key factor in its potential as a drug candidate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of **2-Hydrazinyl-4-methylthiazole**. While raw spectra are proprietary, the expected spectral features are outlined below.

Expected Spectral Features

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.2-2.4 ppm), the thiazole ring proton (a singlet around 6.5-6.8 ppm), and exchangeable protons of the hydrazinyl group (broad signals).
- ^{13}C NMR: The carbon NMR would display signals for the methyl carbon, the two sp^2 carbons of the thiazole ring, and the carbon atom bonded to the sulfur and nitrogen atoms.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinyl group (typically $3100\text{-}3400\text{ cm}^{-1}$), C=N stretching of the thiazole ring, and C-H stretching from the methyl and aromatic moieties.[4]
- Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M^+) corresponding to its molecular weight (129.18 m/z for the free base).[4]

Protocol: Spectroscopic Analysis of a Novel Thiazole Derivative

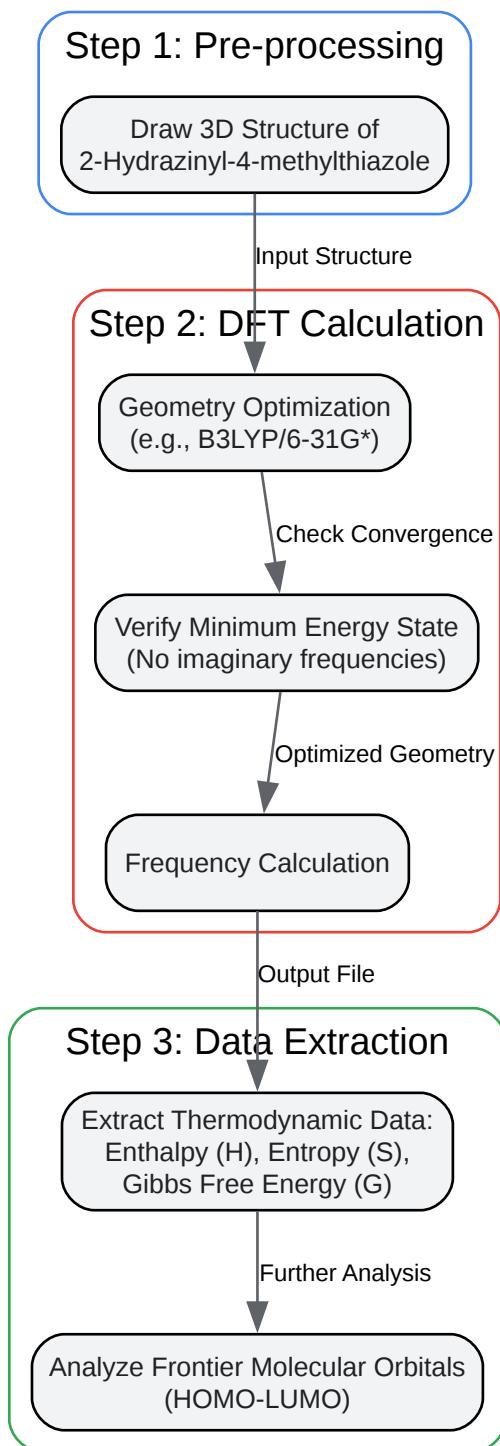
This protocol outlines a self-validating system for the characterization of a synthesized batch of **2-Hydrazinyl-4-methylthiazole**.

- Sample Preparation:
 - Ensure the sample is dry and free of residual solvents.

- For NMR, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
- For IR, prepare a KBr pellet or cast a thin film from a volatile solvent.
- NMR Spectroscopy:
 - Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
 - Reference the spectra to the TMS signal at 0.00 ppm.
 - Integrate the proton signals to confirm the ratio of protons in the molecule.
 - Perform 2D NMR experiments (e.g., COSY, HSQC) if structural assignment is ambiguous.
- Mass Spectrometry:
 - Utilize a high-resolution mass spectrometer (HRMS) to obtain the exact mass, confirming the elemental composition.[4]
 - Analyze the fragmentation pattern to further corroborate the structure.
- Data Validation:
 - Compare the obtained spectral data with literature values or predicted spectra.
 - Ensure the integration values in ¹H NMR match the expected proton count.
 - The exact mass from HRMS should be within a 5 ppm error margin of the calculated mass.

Thermodynamic Properties: A Computational Approach

Experimental thermodynamic data such as enthalpy of formation (ΔH_f°), standard Gibbs free energy (ΔG°), and entropy (S°) for **2-Hydrazinyl-4-methylthiazole** are not widely published. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting these properties.[5]

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Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Protocol: In Silico Thermodynamic Analysis via DFT

- Structure Preparation:
 - Construct the 3D chemical structure of **2-Hydrazinyl-4-methylthiazole** using molecular modeling software (e.g., GaussView, Avogadro).
 - Perform an initial molecular mechanics-based geometry optimization to obtain a reasonable starting conformation.
- Geometry Optimization:
 - Set up a DFT calculation using a computational chemistry package (e.g., Gaussian, ORCA).
 - Select a suitable level of theory. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.[\[5\]](#)
 - Run the optimization calculation to find the lowest energy conformation of the molecule in the gas phase.
- Frequency Calculation:
 - Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
 - Causality: This step is crucial for two reasons:
 - It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
 - It calculates the vibrational frequencies, which are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- Data Extraction and Analysis:
 - From the output file of the frequency calculation, extract the key thermodynamic quantities:
 - Zero-point corrected electronic energy.

- Enthalpy (H).
- Gibbs Free Energy (G).
- Entropy (S).
- These values provide a robust theoretical estimation of the molecule's stability and thermodynamic behavior.

Reactivity and Synthetic Utility

The chemical reactivity of **2-Hydrazinyl-4-methylthiazole** is dominated by its nucleophilic hydrazinyl group. This functionality makes it a key intermediate in the synthesis of various heterocyclic systems, particularly those with demonstrated biological activity.

A primary application is its condensation with aldehydes and ketones to form hydrazone derivatives. These hydrazones can then be used in subsequent cyclization reactions or serve as final target molecules.^[6] This reaction is a cornerstone of combinatorial chemistry efforts aimed at generating libraries of potential drug candidates.^{[7][8]}

Caption: Representative Reaction: Hydrazone formation.

Protocol: Synthesis of a 2-(2-benzylidenehydrazinyl)-4-methylthiazole Derivative

This protocol is a representative example of the synthetic utility of **2-Hydrazinyl-4-methylthiazole**.^[6]

- Reaction Setup:
 - In a round-bottom flask, dissolve 1.0 equivalent of **2-Hydrazinyl-4-methylthiazole** in a suitable solvent such as ethanol.
 - Add 1.0-1.1 equivalents of the desired aldehyde (e.g., benzaldehyde).
 - Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.

- Reaction Execution:
 - Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the less polar hydrazone product should be evident.
 - The reaction is typically complete within 1-4 hours.
- Workup and Purification:
 - Once the reaction is complete, cool the mixture to room temperature or place it in an ice bath to induce precipitation of the product.
 - Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure hydrazone derivative.
- Validation:
 - Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3 and by measuring its melting point.

Applications in Medicinal Chemistry

The **2-Hydrazinyl-4-methylthiazole** scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications:

- Anticancer Agents: The thiazole ring is a component of several approved anticancer drugs. Derivatives of **2-Hydrazinyl-4-methylthiazole** have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including colon and liver cancer cells.[\[7\]](#)
- Antidiabetic Agents: Certain hydrazinylthiazole derivatives have been investigated for their potential to manage diabetes, demonstrating α -amylase inhibition, which can help control post-prandial hyperglycemia.[\[4\]](#)

- Other Biological Activities: The versatile structure has been incorporated into molecules with antibacterial, antioxidant, and anti-inflammatory properties, making it a continuous focus of drug discovery programs.[8]

Conclusion

2-Hydrazinyl-4-methylthiazole is a fundamentally important building block in modern organic and medicinal chemistry. While its basic physicochemical properties are established, a significant opportunity exists for the detailed experimental characterization of its thermodynamic landscape. The computational protocols provided in this guide offer a reliable pathway for researchers to bridge this knowledge gap. Its proven reactivity and the diverse biological activities of its derivatives ensure that **2-Hydrazinyl-4-methylthiazole** will remain a valuable tool for scientists working at the interface of chemistry, biology, and medicine.

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